ERβ Subtype Selectivity: A Potential Differentiation Dimension for 4-Ethyl-2-phenylquinoline
While direct binding data for 4-ethyl-2-phenylquinoline is not currently available in the public domain, its structural class has a well-defined SAR. Research on a series of C4-substituted 2-phenylquinoline derivatives as ERβ ligands has established that C4-substitution is essential for achieving high affinity (Ki = 3-5 nM) and significant ERβ selectivity (up to 83-fold over ERα) [1]. By class-level inference, 4-ethyl-2-phenylquinoline, possessing this critical C4 substitution, is positioned as a key tool compound to explore ERβ pharmacology, unlike the unsubstituted 2-phenylquinoline which lacks this optimized selectivity profile.
| Evidence Dimension | ERβ Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Data not available; inferred potential from class. |
| Comparator Or Baseline | 2-Phenylquinoline (no C4 substitution): Data not available; likely lacks high affinity and selectivity based on SAR. C4-substituted analogs (class): Ki = 3-5 nM, up to 83-fold selectivity for ERβ. |
| Quantified Difference | N/A - class-level inference |
| Conditions | In vitro ER binding assay |
Why This Matters
For research programs focused on ERβ, selecting a compound with the demonstrated class feature of a C4-substituent is essential for achieving target engagement and subtype selectivity.
- [1] Vu, A. T., Cohn, S. T., Manas, E. S., Harris, H. A., & Mewshaw, R. E. (2005). ERβ ligands. Part 4: Synthesis and structure–activity relationships of a series of 2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 15(19), 4520-4525. View Source
